molecular formula C12H16 B14334748 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 106055-35-0

3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane

Cat. No.: B14334748
CAS No.: 106055-35-0
M. Wt: 160.25 g/mol
InChI Key: XWNAKZWCVHNUJM-UHFFFAOYSA-N
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Description

3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane is a bicyclic hydrocarbon compound characterized by its unique structure, which includes two double bonds at the 3 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane involves its interaction with various molecular targets. The compound’s double bonds can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. The pathways involved in these reactions include the formation of intermediate complexes and the subsequent rearrangement to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A saturated analog without double bonds.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A ketone derivative with nitrogen atoms.

Uniqueness

3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane is unique due to its specific double bond positions, which confer distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science .

Properties

CAS No.

106055-35-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C12H16/c1-3-10-6-11-4-9(2)5-12(7-10)8-11/h11-12H,1-2,4-8H2

InChI Key

XWNAKZWCVHNUJM-UHFFFAOYSA-N

Canonical SMILES

C=C=C1CC2CC(C1)CC(=C)C2

Origin of Product

United States

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